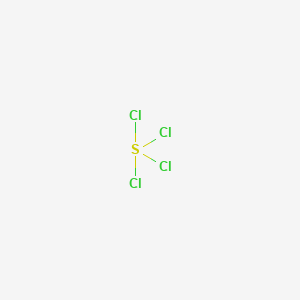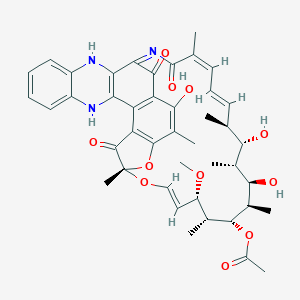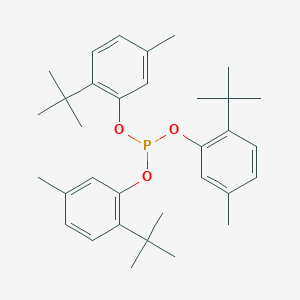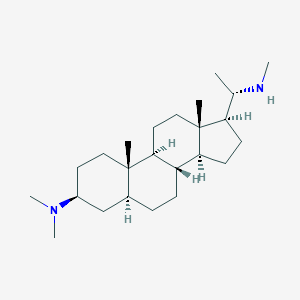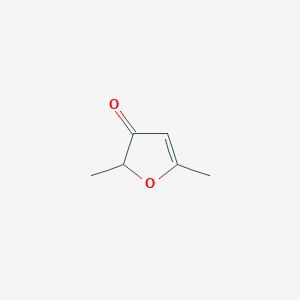
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound derived from thiophene, a heterocyclic compound. It has been studied for its unique chemical and physical properties, making it of interest in various scientific fields.
Synthesis Analysis
The synthesis of derivatives of thiophene-2-carbaldehyde involves various chemical reactions. For example, chalcones derived from thiophene-3-carbaldehyde have been synthesized using thiophene-3-carbaldehyde and an acetophenone derivative in ethanol with potassium hydroxide (Quoc et al., 2019). Another study demonstrated a facile synthesis of 3-aldehyde-2-substituted thiophene using a [3+2] cycloaddition of 1,4-dithiane-2,5-diol with ynal (Shi et al., 2015).
Molecular Structure Analysis
The molecular structure of thiophene-2-carbaldehyde derivatives has been extensively studied. For instance, the crystal and molecular structures of certain chalcones derived from thiophene-3-carbaldehyde were described, highlighting the influence of substituents on the planarity of the molecules (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene-2-carbaldehyde derivatives participate in various chemical reactions. A study on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) found it to be a novel fluorescent sensor for ferric ion, indicating selective chemical interactions (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of thiophene-2-carbaldehyde derivatives vary based on their molecular structure. For instance, the study of substituted thiophene-2-carbaldehydes revealed insights into their UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their structural characteristics. For example, the synthesis of 2-(Thiophen-3-yl)vinylphosphonic Acid showcased its distinct chemical behavior (Linzaga-Elizalde et al., 2009).
Wissenschaftliche Forschungsanwendungen
Material Chemistry : Thiophene-substituted bis(5,4-d)thiazoles, synthesized using substituted thiophene-2-carbaldehydes, demonstrate notable properties relevant to material chemistry. Their solubility in organic solvents and relationship between structure and physicochemical properties, particularly UV-Vis and fluorescence, are significant (Tokárová & Biathová, 2018).
Fluorescent Sensors : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) has been developed as a novel fluorescent sensor for ferric ion (Fe3+), showing strong fluorescence quenching. This specificity and sensitivity make it an important tool in analytical chemistry (Zhang et al., 2016).
Antimicrobial Activity : Schiff bases of chitosan, synthesized using thiophene-2-carbaldehyde derivatives, have shown antimicrobial activity against various bacteria and fungi. This highlights their potential in developing new antimicrobial agents (Hamed et al., 2020).
Corrosion Inhibition : Thiophene derivatives like thiophene-2-carbaldehyde oxime have been used as corrosion inhibitors for aluminum alloys in acidic environments. Their efficiency and the mechanism of action are key areas of interest in industrial applications (Arrousse et al., 2022).
Synthesis of Pharmaceuticals : The enantioselective allylation of thiophene-2-carbaldehyde has been studied for synthesizing key intermediates in pharmaceuticals, such as in the formal total synthesis of duloxetine (Motloch et al., 2014).
Anti-Oxidant and Anti-Microbial Agents : Synthesis of novel chalcone derivatives using thiophene-2-carbaldehyde has shown promising anti-oxidant and anti-microbial activities, suggesting potential for medicinal chemistry applications (Gopi et al., 2016).
Organic Synthesis : The compound has been utilized in various organic synthesis processes, demonstrating its versatility in creating complex organic molecules for different applications (Daubresse et al., 1998).
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGDDQWOXDTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467707 | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
13250-83-4 | |
| Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

